Wider Electronic Band Gap vs. Y₂S₃, La₂S₃, and Ce₂S₃ — Higher Optical Transparency and Reduced Thermal Carrier Noise
The ε-phase Lu₂S₃ exhibits a DFT-GGA calculated indirect band gap of 2.664 eV, which is substantially wider than the corresponding calculated gaps of Y₂S₃ (1.925 eV), orthorhombic La₂S₃ (1.036 eV), and the experimental optical gaps of γ-Ce₂S₃ (2.06 eV) and α-Ce₂S₃ (0.8–1.8 eV) [1][2][3][4]. The wider band gap of Lu₂S₃ directly translates into higher optical transparency across the visible spectrum and reduced thermal population of conduction-band carriers, which are critical for minimizing self-absorption losses in scintillator and laser gain media.
| Evidence Dimension | Electronic band gap (indirect, DFT-GGA unless noted otherwise) |
|---|---|
| Target Compound Data | Lu₂S₃ (ε-phase): 2.664 eV |
| Comparator Or Baseline | Y₂S₃ (δ-phase): 1.925 eV; La₂S₃ (Pnma): 1.036 eV; γ-Ce₂S₃: 2.06 eV (experimental optical gap); α-Ce₂S₃: 0.8–1.8 eV (experimental optical gap) |
| Quantified Difference | Δ = +0.74 eV vs. Y₂S₃; Δ = +1.63 eV vs. La₂S₃; Δ = +0.60 eV vs. γ-Ce₂S₃ |
| Conditions | DFT-GGA from Materials Project (Lu₂S₃, Y₂S₃, La₂S₃); experimental diffuse reflectance for Ce₂S₃ polymorphs |
Why This Matters
A wider band gap reduces parasitic absorption of emitted scintillation or laser light within the host matrix, directly improving effective light output and laser slope efficiency.
- [1] Materials Project, mp-2826: Lu₂S₃, Band Gap 2.664 eV, https://legacy.materialsproject.org/materials/mp-2826/ View Source
- [2] Materials Project, mp-7792: Y₂S₃, Band Gap 1.925 eV, https://legacy.materialsproject.org/materials/mp-7792/ View Source
- [3] Materials Project, mp-7475: La₂S₃, Band Gap 1.036 eV, https://legacy.materialsproject.org/materials/mp-7475/ View Source
- [4] Wikipedia, Cerium(III) sulfide, Band gap 2.06 eV (γ-Ce₂S₃), https://en.wikipedia.org/wiki/Cerium(III)_sulfide View Source
